4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 2,4-dimethylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often in an organic solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted products with amine or thiol groups.
Scientific Research Applications
4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other sulfonamide-based compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-N-methylformamide: Shares the 2,4-dimethylphenyl group but differs in the presence of a formamide group instead of a piperazine ring.
2,4-dimethylphenyl isocyanate: Contains the 2,4-dimethylphenyl group with an isocyanate functional group.
Uniqueness
4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to the combination of the piperazine ring and the sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-12-5-6-14(13(2)11-12)16-7-9-17(10-8-16)20(18,19)15(3)4/h5-6,11H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMANGOAKMGTBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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